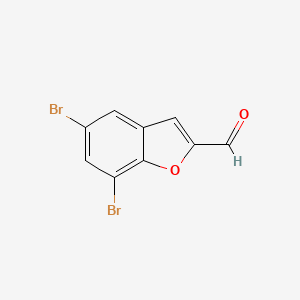

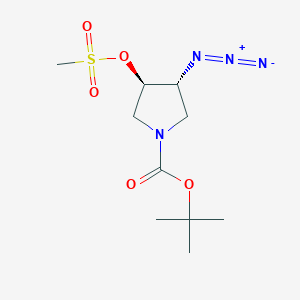

![molecular formula C20H12N6O5 B2682199 2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 713125-51-0](/img/structure/B2682199.png)

2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Organic Synthesis Techniques

- Innovative Synthesis Methods: The synthesis of benzo[4,5]imidazo[1,2-a]quinoxaline derivatives demonstrates an I2-mediated sp3 C–H amination reaction that avoids the use of transition metals, is operationally simple, scalable, and provides high yields (Chen et al., 2020). This showcases a methodological advancement in the synthesis of complex quinoxaline derivatives, potentially applicable to the synthesis of 2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline.

Medicinal Chemistry and Biological Activities

Antimycobacterial Properties

A series of hexahydro-2H-pyrano[3,2-c]quinoline analogues, derived from furans and showing significant antimycobacterial activity against Mycobacterium tuberculosis, highlights the potential of furan-quinoxaline derivatives in treating tuberculosis (Kantevari et al., 2011). This suggests that derivatives of 2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline may also possess useful biological activities.

Potential Anticancer Activity

The creation of pyrazolo[4,5-b]quinoxaline derivatives bearing imidazolidine-2,4-dione for anticancer activity showcases the importance of quinoxaline derivatives in developing new anticancer agents. This implies that structurally related compounds, such as the specified imidazo[4,5-b]quinoxaline derivative, could exhibit anticancer properties (Keshavarzian et al., 2018).

Advanced Synthesis and Drug Discovery

- Novel Synthetic Pathways: The Copper-catalyzed domino synthesis of 2-imino-1H-imidazol-5(2H)-ones and quinoxalines involving C-C bond cleavage highlights a novel approach in constructing complex molecules, which could be applied to the synthesis of the specified imidazo[4,5-b]quinoxaline derivative, potentially opening new avenues in drug discovery (Yang et al., 2014).

properties

IUPAC Name |

2-(3,5-dinitrophenyl)-3-(furan-2-ylmethyl)imidazo[4,5-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N6O5/c27-25(28)13-8-12(9-14(10-13)26(29)30)19-23-18-20(24(19)11-15-4-3-7-31-15)22-17-6-2-1-5-16(17)21-18/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNWFBXMJAZGNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=N2)N(C(=N3)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])CC5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}acetyl)urea](/img/structure/B2682122.png)

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid](/img/structure/B2682123.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2682125.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(4-pyridinyl)acetonitrile](/img/structure/B2682126.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2682129.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2682130.png)

![7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate](/img/structure/B2682136.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2682138.png)